[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

This hydrochloride salt delivers superior reactivity for medicinal chemistry: the 6-bromo substituent enables rapid, uniform Suzuki–Miyaura couplings across parallel libraries, while the 2-ethylamine side chain serves as a validated kinase hinge-binding anchor (CDK2, Nek2 SAR). The defined stoichiometry of the HCl salt ensures reproducible solution handling and long-term storage stability compared to the hygroscopic free base. Ideal for parallel library synthesis, fragment-based BRD4 inhibitor design, and CNS anticonvulsant programs leveraging the imidazo[1,2-a]pyridine pharmacophore. Contact us for competitive pricing and immediate technical support.

Molecular Formula C9H11BrClN3
Molecular Weight 276.56
CAS No. 2279123-84-9
Cat. No. B2686934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride
CAS2279123-84-9
Molecular FormulaC9H11BrClN3
Molecular Weight276.56
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)CCN.Cl
InChIInChI=1S/C9H10BrN3.ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;/h1-2,5-6H,3-4,11H2;1H
InChIKeyDNWNGAHKINKTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Assessment of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride (CAS 2279123-84-9)


The target compound is a halogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, supplied as the hydrochloride salt with a molecular formula of C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol [1]. Its structure features a 6-bromo substituent on the fused imidazo-pyridine core and a primary ethylamine side chain at the 2-position, creating dual reactive handles for parallel derivatization strategies. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged pharmacophore in drug discovery, appearing in kinase inhibitors, antiviral agents, and CNS-targeted programs [2][3]. This compound is marketed by multiple vendors with purity specifications typically at or above 97%, targeting medicinal chemistry and chemical biology laboratories conducting structure–activity relationship (SAR) exploration or focused library synthesis .

Why In-Class Substitution of [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride Fails for Rigorous Discovery Programs


Substituting this specific building block with a positional isomer, a halogen-swapped analog, or a free-base form introduces quantifiable differences in synthetic reactivity, salt-form handling, and downstream SAR reproducibility. The 6-bromo substituent is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog, enabling faster and more complete Suzuki–Miyaura or Buchwald–Hartwig couplings under milder conditions, a critical parameter when parallel library synthesis demands high conversion uniformity [1]. The hydrochloride salt form provides defined stoichiometry, enhanced aqueous solubility, and improved long-term storage stability relative to the hygroscopic free base . Additionally, relocating the ethylamine chain to the 3-position or truncating to a methylamine linker alters the exit vector geometry and protonation state, which can invalidate a pharmacophore hypothesis derived from a parent series [2]. These factors make generic substitution risky for any program requiring replication of published synthetic protocols or maintenance of a specific SAR trajectory.

Product-Specific Quantitative Differentiation Evidence: [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride


Bromine vs. Chlorine Cross-Coupling Reactivity Advantage in the Imidazo[1,2-a]pyridine Series

The 6-bromo substituent in the target compound provides a more reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions compared to the corresponding 6-chloro analog. In the arenavirus entry inhibitor program, the commercially available 6-bromo-3-iodoimidazo[1,2-a]pyridine was used as the preferred substrate for sequential Suzuki couplings because the bromine atom undergoes oxidative addition to Pd(0) more readily than chlorine, enabling quantitative conversion under mild conditions [1]. This reactivity differentiation is a class-level inference: the C–Br bond dissociation energy (approximately 68 kcal/mol for aryl bromides) is lower than that of C–Cl (approximately 84 kcal/mol for aryl chlorides), translating to faster reaction kinetics and higher yields in parallel library synthesis [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Hydrochloride Salt vs. Free Base: Solubility, Crystallinity, and Storage Advantages

The target compound is supplied as a crystalline hydrochloride salt, which provides superior aqueous solubility and solid-state stability compared to the free base form (CAS 1017181-08-6). Vendor specifications indicate that conversion to the hydrochloride salt significantly enhances handling properties for pharmaceutical research applications . The free base of 6-bromoimidazo[1,2-a]pyridine-2-ethanamine is expected to be a low-melting solid or oil with limited water solubility, whereas the hydrochloride form is a stable crystalline powder that can be accurately weighed and dissolved in aqueous media for biological assays [1].

Pharmaceutical Development Preformulation Solid-State Chemistry

6-Bromoimidazo[1,2-a]pyridine as an Anticonvulsant Pharmacophore Scaffold with Quantifiable In Vivo Activity

6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives were screened in the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models, demonstrating that the 6-bromo substituent on the imidazo[1,2-a]pyridine core supports anticonvulsant efficacy [1]. Among the tested compounds, several demonstrated protection in the MES test at 30 mg/kg (i.p.) with no neurotoxicity at doses up to 100 mg/kg. This provides class-level validation that the 6-bromoimidazo[1,2-a]pyridine fragment is compatible with in vivo CNS activity, distinguishing it from unsubstituted or 6-alkylimidazo[1,2-a]pyridines that may lack sufficient potency for the same indication, though direct head-to-head data for the target ethylamine compound are not available.

CNS Drug Discovery Anticonvulsant Screening Pharmacophore Validation

Ethylamine Side-Chain Length Contribution to Target Engagement in Imidazo[1,2-a]pyridine CDK Inhibitors

Structure–activity relationship studies on imidazo[1,2-a]pyridine cyclin-dependent kinase (CDK) inhibitors have established that the length and nature of the substituent at the 2-position critically modulate potency [1]. In this series, the 2-ethylamino side chain provides an optimal two-carbon spacer for positioning a terminal amine group into a hydrogen-bonding interaction with the hinge region of CDK2, as confirmed by X-ray crystallography of related inhibitors [2]. Truncation to a 2-methylamino chain (one-carbon spacer) or extension to a 2-propylamino chain (three-carbon spacer) reduces potency by 5–20 fold against CDK2/cyclin E. The 2-ethylamine chain thus represents the biologically preferred spacer length validated by structural biology, not merely an arbitrary synthetic choice.

Kinase Inhibitors CDK2 SAR Optimization

High-Impact Application Scenarios for [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride Based on Differential Evidence


Parallel Library Synthesis via 6-Position Suzuki–Miyaura Diversification

The 6-bromo substituent serves as a universal coupling handle for Pd-catalyzed Suzuki–Miyaura reactions, allowing rapid parallel introduction of aryl, heteroaryl, or vinyl groups at the 6-position of the imidazo[1,2-a]pyridine core [1]. The faster oxidative addition kinetics of the C–Br bond compared to C–Cl ensures more uniform conversion across a 96-well plate format, minimizing well-to-well variability. This scenario is optimal for medicinal chemistry groups generating focused libraries for kinase or antiviral screening, where the ethylamine side chain at the 2-position remains constant as a hydrogen-bond anchor.

Kinase Hinge-Binder Lead Optimization with 2-Ethylamine Anchor

The 2-ethylamine side chain provides the exact two-carbon spacer length required for optimal hydrogen bonding to the kinase hinge region, as validated in CDK2 and Nek2 inhibitor crystallography [2]. In combination with 6-position diversification, this building block enables a 'hinge-anchored' SAR exploration where the 6-position probes selectivity pockets while the ethylamine maintains invariant hinge contacts. This scaffold is directly applicable to programs targeting CDK2, Nek2, or related CMGC-family kinases where a 2-aminoalkylimidazo[1,2-a]pyridine core has been pharmacophorically validated.

Anticonvulsant Drug Discovery: 6-Bromoimidazo[1,2-a]pyridine Core Derivatization

The 6-bromoimidazo[1,2-a]pyridine scaffold has demonstrated measurable anticonvulsant efficacy in the MES mouse model with protective indices indicative of a therapeutic window [3]. The primary ethylamine handle at the 2-position can be efficiently acylated, sulfonylated, or converted to ureas/amides, providing a direct route to analogs of the published anticonvulsant 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide series. This scenario is suited for academic or industrial CNS groups seeking to expand the SAR around a validated anticonvulsant chemotype while retaining the critical 6-bromo substitution.

Bromodomain Inhibitor Fragment Elaboration

Substituted imidazo[1,2-a]pyridines are recognized as bromodomain inhibitor scaffolds, with patent applications disclosing their use in targeting BRD4 and related epigenetic reader proteins [4]. The target compound can serve as a fragment-sized starting point for structure-guided elaboration, with the ethylamine side chain acting as a vector for solubility-enhancing groups and the 6-bromo position as a site for fragment growth via cross-coupling. This dual-handle reactivity profile makes the compound a strategic entry point for fragment-based drug discovery campaigns in oncology and inflammation.

Quote Request

Request a Quote for [2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethyl]amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.